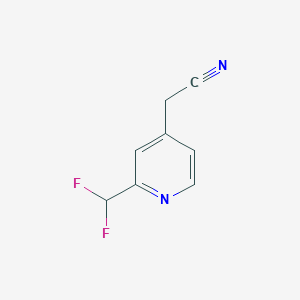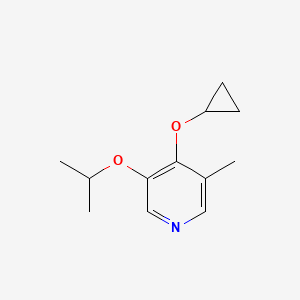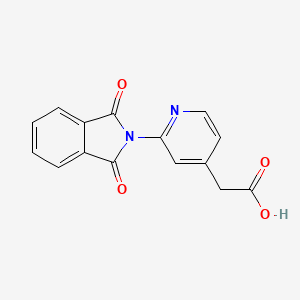
2-(2-(1,3-Dioxoisoindolin-2-YL)pyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N-phthalimidyl) pyridylacetic acid typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide core . This reaction is usually carried out at high temperatures. When the primary amine is not readily accessible, alternative methods such as the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or the Gabriel synthesis using potassium phthalimide with alkyl halides can be employed .
Industrial Production Methods
Industrial production of 4-(2-N-phthalimidyl) pyridylacetic acid may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often involving one-pot processes .
化学反応の分析
Types of Reactions
4-(2-N-phthalimidyl) pyridylacetic acid can undergo various types of chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or alcohols under Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., cesium carbonate in anhydrous N,N-dimethylformamide) . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学的研究の応用
4-(2-N-phthalimidyl) pyridylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-N-phthalimidyl) pyridylacetic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protective group for amines, preventing unwanted side reactions during synthesis . Additionally, the pyridylacetic acid moiety may interact with enzymes or receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-N-phthalimidyl) pyridylacetic acid include other phthalimide derivatives and pyridylacetic acid analogs . Examples include:
Phthalimide: A core structure found in many natural products and pharmaceuticals.
Pyridylacetic Acid: A compound with similar structural features but lacking the phthalimide group.
Uniqueness
The uniqueness of 4-(2-N-phthalimidyl) pyridylacetic acid lies in its combined phthalimide and pyridylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C15H10N2O4 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
2-[2-(1,3-dioxoisoindol-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O4/c18-13(19)8-9-5-6-16-12(7-9)17-14(20)10-3-1-2-4-11(10)15(17)21/h1-7H,8H2,(H,18,19) |
InChIキー |
KIECTJNKBDJZAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


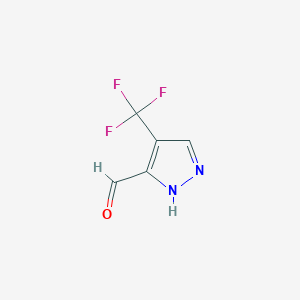

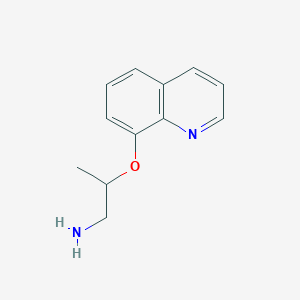
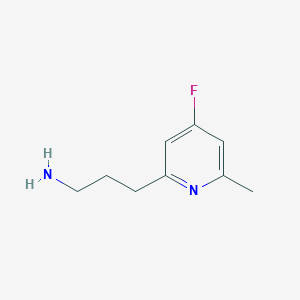
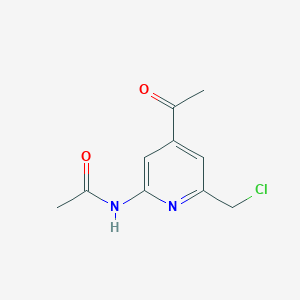
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)


